molecular formula C6H14Si B3057079 1-Methylsilacyclohexane CAS No. 765-62-8

1-Methylsilacyclohexane

Cat. No.: B3057079
CAS No.: 765-62-8
M. Wt: 114.26 g/mol
InChI Key: SVXKLJJAGXDRDF-UHFFFAOYSA-N
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Description

1-Methylsilacyclohexane is a type of organosilicon compound. It is a derivative of silacyclohexane where one hydrogen atom attached to the silicon atom is replaced by a methyl group .


Synthesis Analysis

The synthesis of this compound and similar compounds typically involves complex organic reactions. Retrosynthetic analysis is a common technique used for planning such syntheses . This involves reducing the target molecule into a sequence of progressively simpler structures along a pathway, ultimately leading to the identification of a simple or commercially available starting material from which a chemical synthesis can then be developed .


Chemical Reactions Analysis

Chemical reactions involving this compound are likely to be complex and dependent on various factors. The rate of formation and dissociation of drug-receptor complexes, for instance, can provide insights into the reaction dynamics . Additionally, the reactive system is evaluated to understand the reaction chemistry, identify the possibility of thermal exothermal activity, and quantify the reactive chemical hazards .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and composition. These properties can be analyzed using various techniques, including spectroscopic and spectrometric techniques .

Scientific Research Applications

Electronic and Geometric Structure

  • Asymmetrically Distorted Structure : The electronic and geometric structure of the 1-methylsilacyclohexane radical cation in a solid matrix was studied using ESR spectroscopy. It was found to have an asymmetrically distorted geometrical structure, with one of the Si—C bonds elongated. The electronic ground state of this radical cation is proposed to be in C1 symmetry (Shiotani et al., 1992).

Conformational Behavior and Molecular Structure

  • Molecular Structure and Conformational Behavior : A study involving gas electron diffraction, IR spectroscopy, and quantum chemical calculations revealed the existence of different conformers of 1-methyl-1-phenylsilacyclohexane in the gas phase. This study provides insights into the conformational properties and molecular structure of the molecule (Tran Dinh Phien et al., 2017).

Conformational Properties

  • Conformations of Silicon-Containing Rings : Research focusing on the conformational properties of 1-methyl-1-silacyclohexane showed a preference for the equatorial position of the methyl group. This was determined through gas electron diffraction and low-temperature NMR, along with quantum chemical calculations (Arnason et al., 2002).

Combustion and Pyrolysis Studies

  • Combustion and Pyrolysis : A detailed study was conducted on the combustion and pyrolysis of methylcyclohexane, providing insights into the combustion chemistry of larger cycloalkanes and practical fuels. This research is crucial for developing kinetic models for these substances (Wang et al., 2014).

Mechanism of Action

The mechanism of action of 1-Methylsilacyclohexane likely involves interactions with sodium channels in the neuronal cell membrane of peripheral nerves. When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a substance. For example, the safety data sheet for 1-Chloro-1-methylsilacyclohexane, a related compound, advises against breathing mist, gas, or vapors, and recommends using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

Future Directions

The future directions for research on 1-Methylsilacyclohexane could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to new applications and a deeper understanding of its properties and potential uses .

Properties

IUPAC Name

1-methylsilinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Si/c1-7-5-3-2-4-6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXKLJJAGXDRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH]1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylsilacyclohexane
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1-Methylsilacyclohexane
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1-Methylsilacyclohexane
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1-Methylsilacyclohexane
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Reactant of Route 6
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